tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 247.298 g/mol. The compound is part of the pyrazole family and is structurally related to various pyrazolopyrimidine derivatives. It was first synthesized by researchers at Takeda Chemical Industries, Ltd., Japan, in 2000, and has since been investigated for its therapeutic applications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
The compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities. It is classified under nitrogen-containing heterocycles, specifically focusing on derivatives that exhibit potential pharmacological effects. The structural uniqueness of tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate makes it a subject of interest in drug development and synthesis .
The synthesis of tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be accomplished through a multi-step process:
Characterization of the synthesized compound is performed using various spectroscopic techniques:
The molecular structure of tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be represented by its InChI key (UBWIYZZAPOSXQT-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1). The compound features a unique arrangement of nitrogen atoms within its pyrazole framework, contributing to its biological activity.
tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions that can be exploited in synthetic organic chemistry:
These reactions are crucial for developing derivatives with enhanced biological properties or altered pharmacokinetics .
The mechanism of action for tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific biological targets:
Research indicates that these interactions lead to reduced cell proliferation in cancer cells and improved neuroprotective effects in neuronal models .
These properties are significant for formulation development in pharmaceutical applications .
tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has various scientific applications:
The ongoing research into this compound continues to reveal additional therapeutic potentials and mechanisms that may lead to novel treatments in the future .
The systematic exploration of heterocyclic compounds as antiviral agents accelerated dramatically following global viral outbreaks, including SARS-CoV (2002), MERS-CoV (2012), and the SARS-CoV-2 pandemic beginning in 2019. The World Health Organization reported approximately 76.7 million confirmed COVID-19 cases and 6.94 million deaths by mid-2023, underscoring the urgent need for novel antiviral therapeutics [2]. Nitrogen-containing heterocycles have dominated this landscape due to their remarkable ability to mimic nucleobases and modulate viral enzyme functions. Pyrazole derivatives, in particular, have demonstrated extensive antiviral potential against diverse viruses, functioning through mechanisms ranging from viral polymerase inhibition to capsid assembly disruption [8].
The pyrazolo[1,5-a]pyrazine system represents an evolution beyond monocyclic counterparts, offering enhanced three-dimensionality and increased hydrogen-bonding capacity. This structural advancement addresses key limitations in earlier antiviral scaffolds, such as metabolic instability and insufficient target engagement. Recent reviews highlight nitrogen-containing heterocycles—especially pyrazoles, pyridines, and pyrimidines—as privileged structures accounting for over 75% of antiviral candidates in preclinical development [4]. Their significance stems from:
Table 1: Key Antiviral Heterocyclic Scaffolds and Their Prevalence
Heterocycle Core | Representative Viral Targets | Development Stage Prevalence |
---|---|---|
Pyrazole | SARS-CoV-2 Mpro, HIV integrase | Preclinical to market (35%) |
Pyridine | Influenza neuraminidase, HCV NS5A | Clinical trials (28%) |
Pyrimidine | HIV reverse transcriptase | Marketed drugs (22%) |
Pyrazolo[1,5-a]pyrazine | Emerging targets | Early preclinical (15%) |
The pyrazolo[1,5-a]pyrazine framework builds upon these established scaffolds by offering greater spatial distribution of nitrogen atoms and enhanced conformational rigidity. This architecture shows particular promise in addressing challenging viral targets, including RNA-dependent RNA polymerase (RdRp) and helicase enzymes responsible for coronavirus replication fidelity [2] [8]. The scaffold's synthetic versatility is exemplified by derivatives like tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1196154-25-2), which serves as a key intermediate for palladium-catalyzed cross-coupling reactions to introduce complex pharmacophores [7].
The incorporation of terminal alkyne functionalities—exemplified by the C3-ethynyl group in tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate—represents a transformative strategy in contemporary medicinal chemistry. This moiety transcends traditional roles as a steric or electronic modifier, serving instead as:
Table 2: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name | CAS Number | Molecular Formula | Key Functional Features |
---|---|---|---|
tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | - | C₁₃H₁₆N₃O₂ (MW: 247.30) | Ethynyl (bioorthogonal handle), Boc protection |
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate | 1823856-54-7 | C₁₄H₂₁N₃O₄ | Diester (dual solubility modulation) |
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 1196154-25-2 | C₁₁H₁₆BrN₃O₂ | Bromo (cross-coupling versatility) |
tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | - | C₁₁H₁₆ClN₃O₄S | Sulfonyl chloride (electrophilic diversification) |
The strategic positioning of the ethynyl group at the C3 position of the pyrazolo[1,5-a]pyrazine scaffold creates exceptional opportunities for late-stage diversification. This location capitalizes on the electron-rich environment of the fused heterocycle, facilitating metal-catalyzed coupling reactions while maintaining the integrity of the Boc-protected amine. The synthetic utility is further enhanced by the commercial availability of structurally related building blocks, such as 5-tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate (CAS: 1823856-54-7), which enables comparative SAR studies on carboxylate isosteres [3] .
The ethynyl group's role extends beyond synthetic applications to direct target engagement. In molecular docking studies of analogous ethynyl-containing heterocycles, the alkyne moiety participates in:
This multifaceted binding capability, combined with the scaffold's inherent hydrogen-bonding capacity, creates synergistic pharmacophore elements critical for inhibiting challenging viral targets. The Boc protection strategy ensures selective exposure of the secondary amine through acid-mediated deprotection, enabling controlled protonation state modulation to optimize membrane permeability versus target binding [1] [10].
Table 3: Functional Roles of Molecular Fragments in Pyrazolo[1,5-a]pyrazine Derivatives
Molecular Fragment | Chemical Function | Biological Utility |
---|---|---|
Pyrazolo[1,5-a]pyrazine core | π-Deficient bicyclic heteroaromatic system | Base-stacking interactions with viral nucleic acids |
C3-Ethynyl substituent | Linear alkyne with terminal proton | Bioorthogonal conjugation; hydrophobic vector projection |
N5-Boc protection | Acid-labile tert-butoxycarbonyl group | Solubility enhancement; selective amine deprotection |
4,5,6,7-Tetrahydropyrazine ring | Partial saturation at 6,7-positions | Conformational flexibility; balanced lipophilicity |
The synthesis of tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically proceeds through sequential palladium-mediated coupling on halogenated precursors, exemplified by commercially available tert-butyl 3-bromo derivatives (CAS: 1196154-25-2) [7]. Recent advances in alkynylation methodologies—particularly Sonogashira couplings under mild conditions—have improved access to this building block, facilitating its application in antiviral compound libraries. While discontinued in some commercial catalogs [1] [10], its synthesis remains robust within specialized medicinal chemistry platforms. The structural features of this compound exemplify modern fragment-based drug design principles: molecular complexity (Fsp³=0.35), balanced lipophilicity (calculated cLogP≈1.2), and multiple vectors for diversification—attributes aligned with developing next-generation antiviral agents targeting emerging pathogens [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: